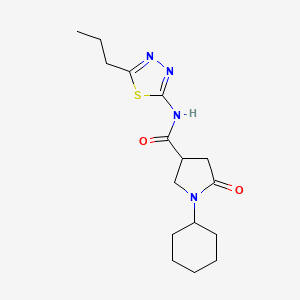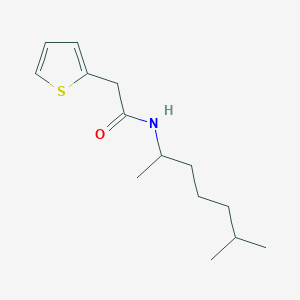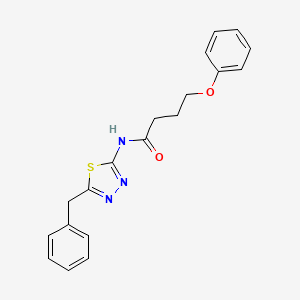![molecular formula C17H15NO5 B14959925 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine](/img/structure/B14959925.png)
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a hydroxy group, a keto group, and a benzo[c]chromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then further reacted under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzo[c]chromen-6-one derivatives, while reduction of the keto group may produce benzo[c]chromen-6-ol derivatives.
Applications De Recherche Scientifique
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it may modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID can be compared with other benzo[c]chromene derivatives and coumarin compounds:
Propriétés
Formule moléculaire |
C17H15NO5 |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
(2R)-2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C17H15NO5/c1-9(16(20)21)18-8-13-14(19)7-6-11-10-4-2-3-5-12(10)17(22)23-15(11)13/h2-7,9,18-19H,8H2,1H3,(H,20,21)/t9-/m1/s1 |
Clé InChI |
QWHQRWSTIDVINF-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
SMILES canonique |
CC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959849.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959852.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959863.png)


![N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14959882.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14959887.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14959888.png)
![N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B14959907.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)


methanone](/img/structure/B14959937.png)
